SRI37892

Vue d'ensemble

Description

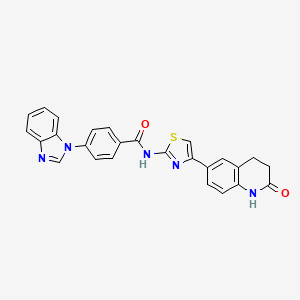

Novel frizzled-7 (Fzd7) inhibitor, inhibiting LRP6 phosphorylation, downregulating the level of cytosolic free β-catenin, and functionally repressing breast cancer cell viability and colony formation, targeting the transmembrane domain of FZD7 thereby blocking the WNT signal transmission

SRI37892 is a frizzled-7 (Fzd7) inhibitor which inhibits LRP6 phosphorylation, downregulates the level of cytosolic free β-catenin, and functionally represses breast cancer cell viability and colony formation. This compound targets the transmembrane domain of FZD7, thereby blocking the WNT signal transmission.

Applications De Recherche Scientifique

Inhibition de la signalisation Wnt/Fzd7

SRI37892 a été identifié comme un bloqueur important de la voie de signalisation Wnt/Fzd7 {svg_1}. Cette voie est cruciale pour l'initiation et la progression de divers types de cancers {svg_2}. This compound a pu bloquer cette signalisation avec des valeurs de CI50 dans la plage submicromolaire {svg_3}.

Inhibition de la prolifération des cellules cancéreuses

En plus de bloquer la voie de signalisation Wnt/Fzd7, this compound a également montré un potentiel dans l'inhibition de la prolifération des cellules cancéreuses {svg_4}. Il a pu inhiber la prolifération des cellules cancéreuses avec des valeurs de CI50 autour de 2 µM {svg_5}.

Ciblage du domaine transmembranaire de Frizzled-7

This compound a été conçu pour cibler le domaine transmembranaire de Frizzled-7 (Fzd7), un récepteur qui joue un rôle important dans le développement et la progression du cancer {svg_6}. Cela fournit une nouvelle approche pour le développement de modulateurs Wnt/Fzd {svg_7}.

Agent thérapeutique potentiel pour la signalisation WNT/PCP

This compound a été mentionné comme un agent thérapeutique potentiel ciblant la signalisation WNT/polarité planaire cellulaire (PCP) {svg_8}. La perturbation ou l'activation aberrante de la signalisation WNT/PCP sous-tend une variété de défauts de développement et de cancers {svg_9}.

Outil pour l'étude des mécanismes de régulation de la signalisation Wnt/Fzd7

Le composé this compound peut servir d'outil utile pour étudier les mécanismes de régulation de la signalisation Wnt/Fzd7 {svg_10}. Cela peut fournir des informations précieuses sur le fonctionnement de cette voie et son rôle dans diverses maladies {svg_11}.

Point de départ pour le développement d'agents thérapeutiques contre le cancer

Compte tenu de sa capacité à bloquer la signalisation Wnt/Fzd7 et à inhiber la prolifération des cellules cancéreuses, this compound peut servir de point de départ pour le développement d'agents thérapeutiques contre le cancer {svg_12}. Sa structure et son mode d'action peuvent guider la conception de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés {svg_13}.

Mécanisme D'action

Target of Action

SRI37892 is a small molecule compound that primarily targets the Frizzled protein 7 (Fzd7) . Fzd7 is a seven-transmembrane receptor that belongs to a novel and separated family of G-protein-coupled receptors (GPCRs) . It is the most important member of the Fzd family involved in cancer development and progression .

Mode of Action

This compound is designed to target the transmembrane domain of Fzd7 . It binds to the Fzd7 transmembrane domain, blocking the Wnt/Fzd7 signaling pathway . This interaction results in significant inhibition of the Wnt/Fzd7 signaling with IC 50 values in the sub-micromolar range .

Biochemical Pathways

The Fzd7 receptors can respond to Wnt proteins to activate the canonical β-catenin pathway . This pathway plays a fundamental role in regulating a wide range of developmental and physiological processes in multicellular organisms . This compound, by inhibiting Fzd7, disrupts the Wnt/β-catenin signaling pathway , which is crucial for both the initiation and progression of cancers .

Pharmacokinetics

Its inhibitory activity against cancer cell proliferation suggests it may have favorable bioavailability .

Result of Action

This compound significantly inhibits cancer cell proliferation . It has been shown to block the Wnt/Fzd7 signaling, resulting in the inhibition of proliferation in the triple-negative breast cancer cell lines BT-549 and Hs578T .

Action Environment

Analyse Biochimique

Biochemical Properties

SRI37892 plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Frizzled protein 7 (Fzd7), a member of the G-protein-coupled receptor family, which is involved in the Wnt/β-catenin signaling pathway . By binding to the transmembrane domain of Fzd7, this compound effectively blocks the Wnt/Fzd7 signaling, thereby inhibiting cancer cell proliferation . The compound’s interaction with Fzd7 is characterized by its high binding affinity, with IC50 values in the sub-micromolar range .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it significantly inhibits cell proliferation by disrupting the Wnt/Fzd7 signaling pathway . This disruption leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to reduce the expression of genes involved in cell cycle progression and survival, thereby inducing apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the transmembrane domain of Fzd7, this compound prevents the activation of the Wnt/β-catenin signaling pathway . This inhibition results in the downregulation of β-catenin target genes, which are essential for cell proliferation and survival . Additionally, this compound induces the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the Wnt/Fzd7 signaling pathway, leading to sustained suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, leading to its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Fzd7 and other components of the Wnt/β-catenin signaling pathway . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .

Propriétés

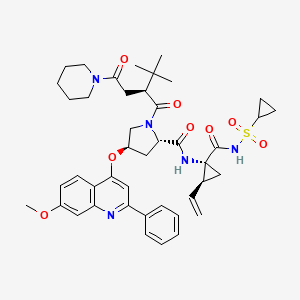

IUPAC Name |

4-(benzimidazol-1-yl)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O2S/c32-24-12-8-17-13-18(7-11-20(17)28-24)22-14-34-26(29-22)30-25(33)16-5-9-19(10-6-16)31-15-27-21-3-1-2-4-23(21)31/h1-7,9-11,13-15H,8,12H2,(H,28,32)(H,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSMYUKZPWJQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C=NC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

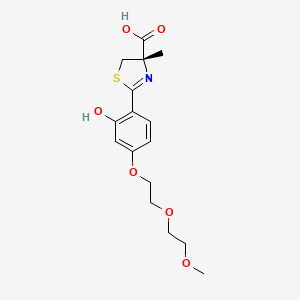

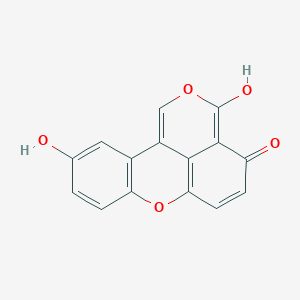

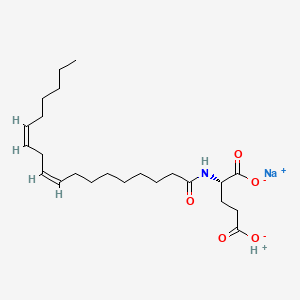

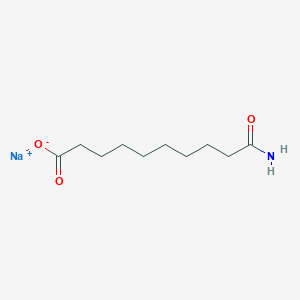

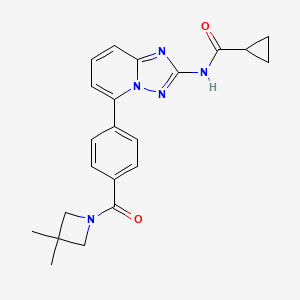

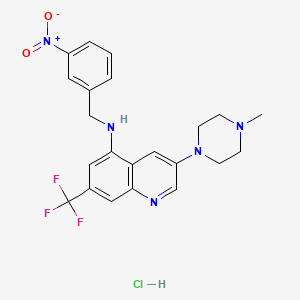

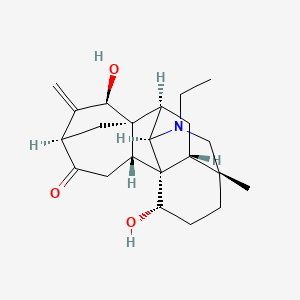

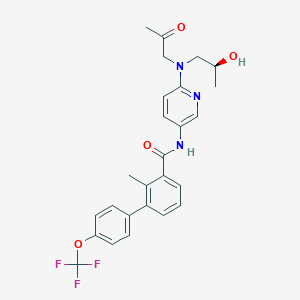

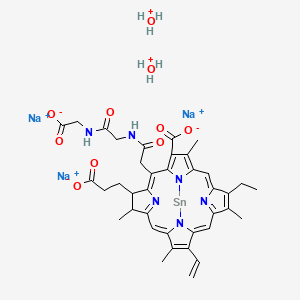

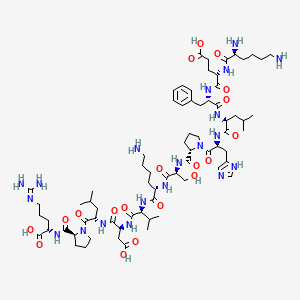

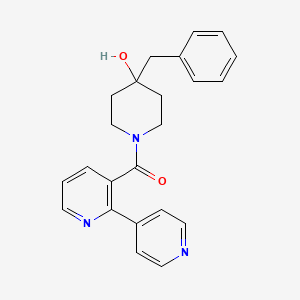

Feasible Synthetic Routes

Q1: How does SRI37892 interact with its target and what are the downstream effects?

A1: this compound targets the transmembrane domain (TMD) of Frizzled-7 (Fzd7) []. While the exact binding mechanism is not fully elucidated in the paper, the researchers propose that this compound binding to the Fzd7-TMD interferes with Wnt protein binding to Fzd7. This disruption inhibits the activation of the canonical β-catenin pathway, a key signaling cascade involved in cancer development and progression []. By blocking this pathway, this compound effectively reduces cancer cell proliferation [].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: The provided research focuses on the discovery and initial characterization of this compound. While it confirms this compound as a potent Fzd7 inhibitor, detailed SAR studies exploring the impact of structural modifications on activity, potency, and selectivity are not discussed within this specific paper []. Further research is necessary to establish a comprehensive understanding of the SAR for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)